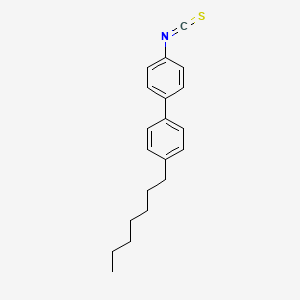![molecular formula C11H14N2O3S B14362539 N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide CAS No. 93104-17-7](/img/structure/B14362539.png)
N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide is an organic compound characterized by the presence of an ethenesulfonyl group attached to a phenyl ring, which is further connected to a beta-alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide can undergo various types of chemical reactions, including:
Oxidation: The ethenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ethenesulfonyl group or the amide moiety.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ethenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenesulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism by which N3-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide exerts its effects involves interactions with specific molecular targets. The ethenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ethenesulfonyl-substituted aromatic compounds and beta-alaninamide derivatives. Examples include:
- N~3~-[4-(Ethenesulfonyl)phenyl]-propionamide
- N~3~-[4-(Ethenesulfonyl)phenyl]-glycinamide
Uniqueness
N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide is unique due to the specific combination of the ethenesulfonyl group and the beta-alaninamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
93104-17-7 |
|---|---|
Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
3-(4-ethenylsulfonylanilino)propanamide |
InChI |
InChI=1S/C11H14N2O3S/c1-2-17(15,16)10-5-3-9(4-6-10)13-8-7-11(12)14/h2-6,13H,1,7-8H2,(H2,12,14) |
InChI Key |
VXFVZCGXZPDFMJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)NCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)
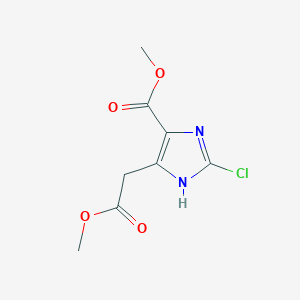
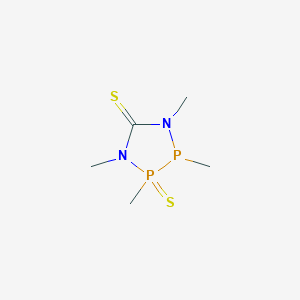

![4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14362486.png)
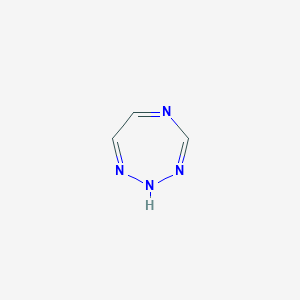
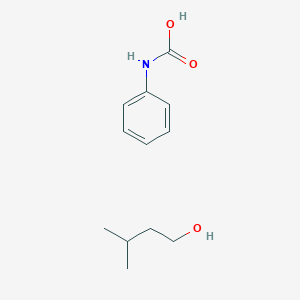
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)
